N-ethyl-2-fluoronicotinamide
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Overview
Description
N-ethyl-2-fluoronicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a fluorine atom attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-fluoronicotinamide typically involves the reaction of 2-fluoronicotinic acid with ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to overnight.
The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: this compound N-oxide.
Reduction: N-ethyl-2-aminonicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting nicotinic acetylcholine receptors.
Materials Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s derivatives are investigated for their use in agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-ethyl-2-fluoronicotinamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these receptors. Upon binding, the compound can modulate receptor activity, leading to various biological effects. The pathways involved include the activation or inhibition of downstream signaling cascades that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-fluoronicotinamide
- N-ethyl-3-fluoronicotinamide
- N-ethyl-2-chloronicotinamide
Uniqueness
N-ethyl-2-fluoronicotinamide is unique due to the specific positioning of the fluorine atom on the pyridine ring, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacokinetic properties and binding affinities, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-ethyl-2-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-2-10-8(12)6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQWLDBMKOXYFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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